3-(3-nitrophenyl)-4,5-dihydro-1,4-benzoxazepin-5-one
Description
3-(3-Nitrophenyl)-4,5-dihydro-1,4-benzoxazepin-5-one (CAS: 866050-58-0) is a heterocyclic compound featuring a benzoxazepinone core fused with a 3-nitrophenyl substituent. Its molecular formula is C₁₅H₁₀N₂O₄, with a molecular weight of 282.25 g/mol and a purity of ≥95% . The benzoxazepinone scaffold combines a benzene ring, an oxygen atom, and a nitrogen atom in a seven-membered ring system. This compound is listed as discontinued by CymitQuimica but remains available through specialized suppliers like Ambeed and BLD Pharmatech .
Properties
IUPAC Name |
3-(3-nitrophenyl)-4H-1,4-benzoxazepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-15-12-6-1-2-7-14(12)21-9-13(16-15)10-4-3-5-11(8-10)17(19)20/h1-9H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INORVOOKGOOGDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=CO2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitrophenyl)-4,5-dihydro-1,4-benzoxazepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrobenzaldehyde with an amine to form an imine intermediate, which then undergoes cyclization to form the benzoxazepine ring. The reaction conditions often include the use of a catalyst and a solvent such as ethanol or methanol, with heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(3-nitrophenyl)-4,5-dihydro-1,4-benzoxazepin-5-one can undergo various chemical reactions, including:
Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like NaBH4 and LiAlH4 are commonly used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can produce various oxidized derivatives .
Scientific Research Applications
Based on the search results, a detailed article focusing solely on the applications of the compound "3-(3-nitrophenyl)-4,5-dihydro-1,4-benzoxazepin-5-one" is challenging due to the limited information available. However, we can compile relevant information regarding its properties, related compounds, and potential applications based on the provided data.
Basic Information
3-(3-Nitrophenyl)-1,4-benzoxazepin-5(4H)-one, also known as this compound or 1,4-Benzoxazepin-5(4H)-one, 3-(3-nitrophenyl)-, has the CAS number 866050-58-0 . It has a molecular formula of C15H10N2O4 and a molecular weight of 282.25 .
Potential Suppliers
Several suppliers are listed for this compound:
- Key Organics Ltd. (United Kingdom)
- Key Organics Limited/Bionet Research (United Kingdom)
- Ryan Scientific, Inc. (United States)
Potential Applications Based on Related Compounds
While direct applications of "this compound" are not detailed in the search results, information on related compounds such as chalcones and benzoxazepine derivatives provides insight into potential applications.
Anti-inflammatory Activity of Nitro Group-Containing Chalcones: Several chalcones with nitro groups have demonstrated anti-inflammatory activity . For instance, compounds with a nitro group at the ortho position on rings A and B showed high percentages of inhibition in a TPA-induced mouse ear model .
Antimicrobial Activity of Chalcone Derivatives: Some chalcone derivatives have shown antimicrobial activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) between 0.4 and 0.6 mg/mL . Certain compounds also exhibited moderate activity against Salmonella typhi and Escherichia coli .
Inhibitory Activity of Benzoxazepine Derivatives: Certain benzoxazepine derivatives have been identified as potent squalene synthase inhibitors . Squalene synthase inhibitors have potential applications in cholesterol-lowering drugs .
Molecular Docking Studies: Molecular docking studies have been performed on chalcones to investigate their interaction with proteins such as COX-1, COX-2, and eNOS . These studies provide insights into the potential mechanisms of action and help in the development of new therapeutic agents .
Given the presence of a nitro group and the benzoxazepine structure, "this compound" may have potential applications in various fields, including:
- Drug discovery: As a lead compound for developing anti-inflammatory, antimicrobial, or cholesterol-lowering drugs.
- Chemical research: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 3-(3-nitrophenyl)-4,5-dihydro-1,4-benzoxazepin-5-one exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group can participate in hydrogen bonding and other interactions that stabilize the compound within the target site .
Comparison with Similar Compounds
3-(4-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one (CAS: 19932-97-9)
- Structure : Contains a 1,2,4-oxadiazole ring (five-membered, two nitrogen and one oxygen atom) fused to a 4-nitrophenyl group.
- Molecular Formula : C₈H₅N₃O₄ (MW: 207.14 g/mol).
- Key Differences: The oxadiazole ring is smaller (five-membered vs. seven-membered benzoxazepinone), leading to distinct electronic and steric properties. The nitro group is at the para position on the phenyl ring, which may alter electronic effects compared to the meta position in the target compound. Lower molecular weight suggests differences in solubility and pharmacokinetic profiles .
3-Dehydroxy-3-oxo-4,5-dihydro Oxazepam (CAS: 19554-95-1)
- Structure : A benzodiazepine derivative with a 7-chloro-5-phenyl substitution.
- Molecular Formula : C₁₅H₁₁ClN₂O₂ (MW: 286.71 g/mol).
- Key Differences: Benzodiazepine core (two nitrogen atoms in a seven-membered ring) vs. benzoxazepinone (one oxygen and one nitrogen). The chloro and phenyl substituents confer different pharmacological activities, as benzodiazepines are known for central nervous system effects. Higher molecular weight due to the chlorine atom and phenyl group .
2,3,6,7-Tetrahydro-(1H)-1,4-diazepin-5(4H)-one (CAS: 34376-54-0)
- Structure: A diazepanone derivative with a seven-membered ring containing two nitrogen atoms.
- Molecular Formula : C₅H₈N₂O (MW: 112.13 g/mol).
- Key Differences: Simpler diazepanone core without aromatic rings, leading to reduced planarity and different reactivity. Lack of nitro or phenyl substituents results in fewer opportunities for π-π stacking or hydrogen bonding .
Structural and Functional Analysis
Heterocyclic Core Variations
| Compound | Core Structure | Ring Size | Heteroatoms | Key Substituents |
|---|---|---|---|---|
| Target Compound | Benzoxazepinone | 7-membered | O, N | 3-Nitrophenyl |
| 3-(4-Nitrophenyl)-oxadiazole | 1,2,4-Oxadiazole | 5-membered | O, N₂ | 4-Nitrophenyl |
| Oxazepam Derivative | Benzodiazepine | 7-membered | N₂ | 7-Chloro, 5-Phenyl |
| Diazepanone | Diazepanone | 7-membered | N₂ | None |
Substituent Effects
- Nitro Group Position :
- Meta (target compound) vs. para (oxadiazole derivative): The meta position may reduce steric hindrance and alter electronic interactions with biological targets.
- Phenyl vs. Chloro :
- The 3-nitrophenyl group in the target compound provides a larger aromatic surface for binding compared to the chloro substituent in the oxazepam derivative.
Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Hydrogen Bond Acceptors | Aromatic Rings |
|---|---|---|---|---|
| Target Compound | 282.25 | ~2.5 | 6 | 2 |
| 3-(4-Nitrophenyl)-oxadiazole | 207.14 | ~1.8 | 5 | 1 |
| Oxazepam Derivative | 286.71 | ~3.0 | 4 | 2 |
| Diazepanone | 112.13 | ~0.5 | 2 | 0 |
Biological Activity
3-(3-Nitrophenyl)-4,5-dihydro-1,4-benzoxazepin-5-one, identified by CAS number 866050-58-0, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the benzoxazepine class, characterized by a fused benzene and oxazepine ring system. Its chemical structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 230.22 g/mol
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Potential : There is growing interest in its role as an anticancer agent, particularly in targeting specific pathways involved in tumor growth.
- Neuroprotective Effects : Some studies indicate potential neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes that are crucial for cancer cell proliferation.
- Modulation of Signaling Pathways : It may affect key signaling pathways such as PI3K/Akt and MAPK pathways involved in cell survival and apoptosis.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzoxazepine derivatives, including this compound. Results demonstrated significant inhibition against Staphylococcus aureus and E. coli, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Properties
In vitro studies on human cancer cell lines showed that the compound induced apoptosis and inhibited cell cycle progression. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Q & A
Q. How can in vitro toxicology be prioritized for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
